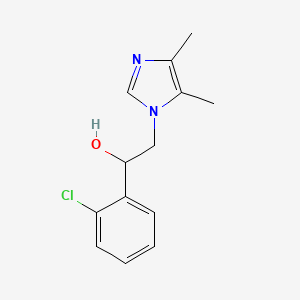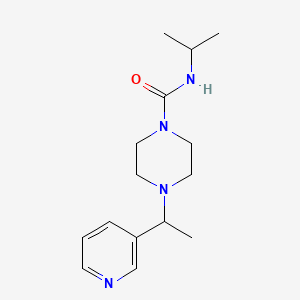![molecular formula C19H25N3O2 B7596208 N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide](/img/structure/B7596208.png)
N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide, also known as DMXB-A, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders. DMXB-A belongs to the class of compounds known as nicotinic acetylcholine receptor (nAChR) agonists, which have been shown to have neuroprotective and anti-inflammatory effects.
Wirkmechanismus
N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide acts as a selective agonist for the α7 nAChR subtype, which is involved in various neurological processes, including learning and memory, attention, and sensory processing. Activation of this receptor has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the reduction of oxidative stress and inflammation. These effects may help to improve cognitive function and slow the progression of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide has several advantages for use in lab experiments, including its high selectivity for the α7 nAChR subtype and its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and its potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide, including:
1. Further studies on its neuroprotective and anti-inflammatory effects in various neurological disorders.
2. Development of more potent and selective α7 nAChR agonists based on the structure of this compound.
3. Investigation of the potential use of this compound in combination with other drugs for the treatment of neurological disorders.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound to optimize its dosing and administration.
5. Investigation of the potential use of this compound in other disease states, such as inflammatory bowel disease and chronic pain.
In conclusion, this compound is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders. It acts as a selective agonist for the α7 nAChR subtype, which has been shown to have neuroprotective and anti-inflammatory effects. This compound has several advantages for use in lab experiments, but also has some limitations. There are several potential future directions for research on this compound, including further studies on its neuroprotective and anti-inflammatory effects, development of more potent and selective α7 nAChR agonists, and investigation of its potential use in other disease states.
Synthesemethoden
N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide can be synthesized using a multi-step process. The first step involves the reaction of 2-bromo-4'-methoxyacetophenone with 2-(dimethylamino)ethylamine to form a key intermediate. This intermediate is then reacted with 4-pyridinecarboxaldehyde to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective and anti-inflammatory effects, which may help to slow the progression of these diseases.
Eigenschaften
IUPAC Name |
N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-22(2)14-15-24-18-11-9-17(10-12-18)21-19(23)8-5-7-16-6-3-4-13-20-16/h3-4,6,9-13H,5,7-8,14-15H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJMGKDUIACNQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4,5-Dimethylimidazol-1-yl)methyl]-5-ethyl-1,2,4-oxadiazole](/img/structure/B7596126.png)

![1-[4-(7-Fluoroquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7596137.png)
![2-[4-(7-Fluoroquinolin-4-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B7596150.png)

![3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7596166.png)
![1-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7596172.png)
![4-Methyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one](/img/structure/B7596176.png)
![3,7-Dimethyl-8-[methyl([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]purine-2,6-dione](/img/structure/B7596183.png)

![2-[4-(3,4-dimethylpentanoyl)-1,4-diazepan-1-yl]-N-prop-2-ynylacetamide](/img/structure/B7596213.png)

![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7596229.png)
